Gly-Pro-AMC is derived from the combination of glycine and proline, linked to the fluorescent marker 7-amino-4-methylcoumarin. It is classified as a synthetic substrate for DPPIV, which is expressed on the surface of various cell types, including epithelial and lymphoid cells. The compound's chemical structure allows it to be cleaved by DPPIV, releasing the fluorescent marker that can be detected through fluorescence spectroscopy, making it a valuable tool in biochemical assays .
The synthesis of Gly-Pro-AMC typically involves several key steps:
Gly-Pro-AMC has a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of approximately 265.28 g/mol. The structure consists of:
Gly-Pro-AMC undergoes hydrolysis when acted upon by DPPIV, resulting in the release of 7-amino-4-methylcoumarin. This reaction can be summarized as follows:
The mechanism by which Gly-Pro-AMC functions involves its recognition by DPPIV, which cleaves dipeptides from polypeptides with proline or alanine at the penultimate position. Upon cleavage:
This mechanism makes Gly-Pro-AMC a powerful tool for monitoring DPPIV activity in various biological samples .
Gly-Pro-AMC exhibits several notable physical and chemical properties:
Gly-Pro-AMC has numerous scientific applications:
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a fluorogenic substrate integral to characterizing proline-directed serine proteases. Its molecular architecture comprises three functional elements: (1) the Gly-Pro dipeptide sequence serving as the enzymatic recognition site, (2) a cleavable amide bond adjacent to proline, and (3) the 7-amido-4-methylcoumarin (AMC) fluorophore quenched by the peptide moiety. Upon proteolytic cleavage, AMC liberation yields a quantifiable fluorescence signal (excitation/emission: 380 nm/460 nm) proportional to enzyme activity [4] [6].
This substrate exhibits selectivity for clan SC, family S9 proteases, which include dipeptidyl peptidase IV (DPP-IV), fibroblast activation protein (FAP), and prolyl oligopeptidase (PREP). Kinetic profiling reveals that Gly-Pro-AMC hydrolysis is optimal at pH 7.5–8.0 and 37°C, with Michaelis constants (Km) varying significantly across enzymes due to active-site constraints. For example, DPP-IV exhibits a Km of 29–88 μM, while FAP shows negligible activity against this substrate due to its endopeptidase preference [4] [6] [10].
Table 1: Kinetic Parameters of Gly-Pro-AMC Hydrolysis by Prolyl-Specific Proteases
Enzyme | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
DPP-IV | 29–88 | 15–42 | 1.7–3.5 × 10⁶ |
FAP | >1000* | Undetectable | Not applicable |
PREP | 192 | 8.3 | 4.3 × 10⁴ |
Lactobacillus sakei X-PDP | 29 | 56 | 1.9 × 10⁶ |
Data compiled from [4] [6] [10]. *FAP requires endopeptidase substrates (e.g., Suc-Gly-Pro-Leu-Gly-Pro-AMC) for activity.
Gly-Pro-AMC is the gold-standard substrate for DPP-IV (CD26), a membrane-anchored serine protease regulating bioactive peptides. DPP-IV exclusively hydrolyzes N-terminal Xaa-Pro/Ala dipeptides from polypeptides, positioning Gly-Pro-AMC as an ideal mechanistic probe. The enzyme’s catalytic triad (Ser630, Asp708, His740) facilitates nucleophilic attack on the scissile bond, with Glu205 and Glu206 forming a conserved oxyanion hole stabilizing the transition state [4] [6].
Fluorometric assays using 50–100 μM Gly-Pro-AMC enable real-time monitoring of DPP-IV activity in plasma, cells, or purified systems. The homogeneous protocol involves:
This assay confirmed DPP-IV’s role in cleaving glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and chemokines. Inhibitor studies (e.g., sitagliptin) show >95% suppression of Gly-Pro-AMC hydrolysis, validating its utility in diabetes drug development [4] [6].
Table 2: Biochemical Applications of Gly-Pro-AMC in DPP-IV Research
Application | Experimental Design | Key Findings |
---|---|---|
Inhibitor screening | IC₅₀ determination using purified DPP-IV | Identified ARI-3099 (Ki = 0.8 nM) |
Tissue distribution analysis | Fluorometric assays in murine tissue homogenates | Highest activity in kidney > liver > intestine |
Pathophysiological monitoring | Plasma DPP-IV activity in type 2 diabetes patients | 30–40% elevated vs. controls |
Substrate specificity mapping | Competitive kinetics with Xaa-Pro analogs | Confirmed P1=Pro absolute requirement |
Gly-Pro-AMC critically differentiates FAP’s dual enzymatic activities. Unlike DPP-IV, FAP possesses both dipeptidyl peptidase (exopeptidase) and endopeptidase activities, with Gly-Pro-AMC serving as a selective exopeptidase substrate. However, FAP’s endopeptidase function—essential in cancer progression—requires substrates like Suc-Gly-Pro-Leu-Gly-Pro-AMC (kcat/Km = 8.7 × 10⁴ M⁻¹s⁻¹) [1] [5]. Key discoveries enabled by these substrates include:
Table 3: Comparative Enzymology of FAP Using Dipeptidyl vs. Endopeptidyl AMC Substrates
Parameter | Gly-Pro-AMC (Dipeptidase Substrate) | Suc-Gly-Pro-Leu-Gly-Pro-AMC (Endopeptidase Substrate) |
---|---|---|
Km (μM) | >1000 | 28.9 ± 3.5 |
kcat (s⁻¹) | Undetectable | 2.5 ± 0.2 |
Specificity constant | Not applicable | 8.7 × 10⁴ M⁻¹s⁻¹ |
Inhibition by cpd60 | No effect | IC₅₀ = 91 μM |
Physiological relevance | Minimal | Cleaves α2-antiplasmin/FGF21 in fibrosis/cancer |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8